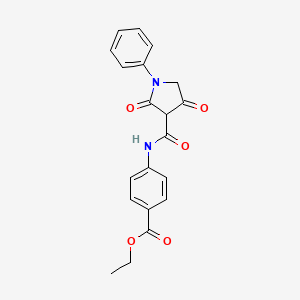

Ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Biological Activity

- Glycosidase Inhibitory Activities : Derivatives of ethyl 4-(2,4-dioxo-1-phenylpyrrolidine-3-carboxamido)benzoate have been synthesized and shown to possess selective inhibitory activities towards α-L-fucosidase and β-galactosidase, indicating potential applications in the treatment of disorders related to these enzymes (Moreno‐Vargas et al., 2003).

- Antimicrobial Evaluation : Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, synthesized from related compounds, exhibit antimicrobial activity, showcasing the utility of this compound derivatives in developing new antimicrobial agents (Spoorthy et al., 2021).

Chemical Synthesis and Characterization

- Esters of Carboxylic and Phosphoric Acid Preparation : Research into the synthesis of various esters has involved the use of compounds akin to this compound, contributing to the development of novel synthetic routes for ester production (Mitsunobu & Yamada, 1967).

- Synthesis of Diiron(II) Complexes : Benzyl and ethyl groups have been appended to pyridine and aniline ligands in diiron(II) complexes, modeling the diiron(II) center in the hydroxylase component of soluble methane monooxygenase. This illustrates the compound's role in synthesizing models for enzymatic sites, potentially offering insights into enzyme mechanisms and design (Carson & Lippard, 2006).

Photochemical Properties

- Novel Photochemical Rearrangements : The study of photochemical rearrangements of certain derivatives can lead to the discovery of new photoresponsive materials, which has implications for developing light-sensitive compounds and materials (Bhatia et al., 1998).

Juvenile Hormone Antagonism

- Anti-Juvenile Hormone Agents : Certain derivatives act as juvenile hormone antagonists, inducing precocious metamorphosis in insects. This has potential applications in pest control and understanding insect development (Kuwano et al., 2008).

Properties

IUPAC Name |

ethyl 4-[(2,4-dioxo-1-phenylpyrrolidine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-27-20(26)13-8-10-14(11-9-13)21-18(24)17-16(23)12-22(19(17)25)15-6-4-3-5-7-15/h3-11,17H,2,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUZTYOWCZOEPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2C(=O)CN(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)

![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2359482.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)

![4-[(Cyanoacetyl)amino]benzamide](/img/structure/B2359488.png)

![4-[6-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2359489.png)

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)